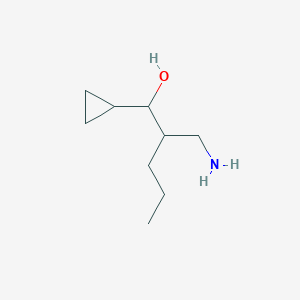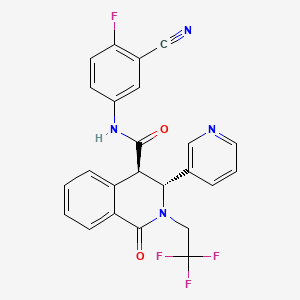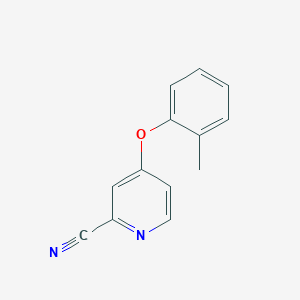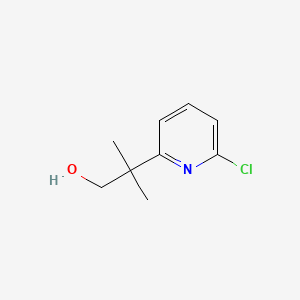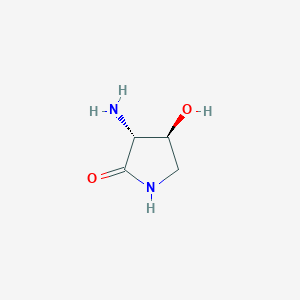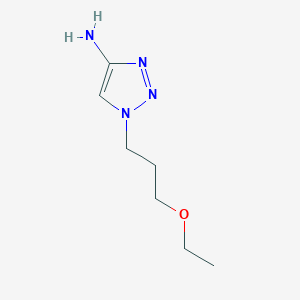
2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide is a synthetic organic compound with the molecular formula C11H20N4O It is characterized by the presence of an imidazole ring, a butanamide backbone, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Propyl Group: The propyl group is introduced via alkylation using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
- 2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)propanamide
- 1H-Imidazole-1-propanamide, α-methyl-α-(methylamino)-2-propyl-
Uniqueness
2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(methylamino)-4-(2-propylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-3-4-10-14-6-8-15(10)7-5-9(13-2)11(12)16/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |
InChI 键 |
QRZXCGLMLLUOSP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=CN1CCC(C(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
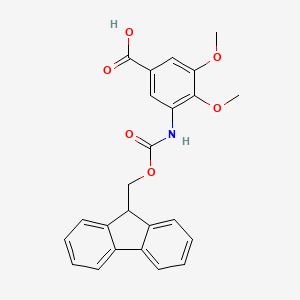
![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)

